N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N,1-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O2S/c1-10-16-17-13-4-5-14(18-22(10)13)21-7-11(8-21)20(3)25(23,24)12-6-15-19(2)9-12/h4-6,9,11H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMDSGBCNHEGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine moiety serves as the central heterocyclic scaffold. Research by Mahmoud et al. demonstrates that 3-methyl-triazolo[4,3-b]pyridazine derivatives are synthesized via cyclocondensation of 3-hydrazinylpyridazine with acylating agents. For the target compound, 3-methyl-1,2,4-triazolo[4,3-b]pyridazine is prepared by reacting 3-hydrazinyl-6-chloropyridazine with acetic anhydride under reflux conditions (120°C, 8 h), yielding the triazolo ring through intramolecular cyclization.
Critical Parameters :
- Solvent selection (e.g., acetic acid or toluene) influences reaction rate and purity.
- Substituent positioning on the pyridazine precursor dictates regioselectivity.
Synthesis of 1H-Pyrazole-4-Sulfonamide Intermediate
The pyrazole-4-sulfonamide component is synthesized through sulfonation of 1,3-dimethyl-1H-pyrazole. As detailed by Ahmed et al., treatment of 1,3-dimethyl-1H-pyrazole with chlorosulfonic acid at 0°C generates the corresponding sulfonyl chloride, which is subsequently reacted with ammonia gas in tetrahydrofuran (THF) to yield 1,3-dimethyl-1H-pyrazole-4-sulfonamide .
Reaction Conditions :
- Controlled temperatures (0–5°C) prevent side reactions during sulfonation.
- Use of anhydrous THF ensures high sulfonamide purity (>95%).
Coupling of Azetidine-Amines with Pyrazole Sulfonamides
The final step involves coupling 1-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine with 1,3-dimethyl-1H-pyrazole-4-sulfonamide via a sulfonamide bond. This is achieved using a two-step protocol:
- Activation : The sulfonamide is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at room temperature for 2 h to form the sulfonyl chloride intermediate.
- Coupling : The sulfonyl chloride reacts with the azetidine amine in the presence of triethylamine (TEA) as a base, yielding the target compound after 6 h at 25°C.
Yield and Purity :
- Typical yields range from 65% to 75%.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 7.89 (s, 1H, pyrazole-H), 4.32–4.15 (m, 4H, azetidine-CH₂), 3.85 (s, 3H, N-CH₃), 2.51 (s, 3H, triazolo-CH₃).
- HRMS (ESI+) : m/z calculated for C₁₆H₂₀N₈O₂S [M+H]⁺: 413.1524; found: 413.1526.
HPLC Purity :
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Triazolo Core Yield | 78% | 65% |
| Coupling Solvent | DMF | THF |
| Reaction Time | 12 h | 18 h |
| Overall Yield | 62% | 54% |
Method A, utilizing DMF and optimized SNAr conditions, provides superior yields and shorter reaction times compared to Method B.
Challenges and Mitigation Strategies
- Regioselectivity in Triazolo Formation : Competing cyclization pathways may yield isomeric byproducts. Using electron-withdrawing groups (e.g., methyl) on the pyridazine ring enhances regiocontrol.
- Azetidine Ring Stability : Azetidines are prone to ring-opening under acidic conditions. Neutral pH and low temperatures during coupling prevent degradation.
- Sulfonamide Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence highlights several compounds with heterocyclic frameworks, though none directly match the target molecule. Below is a comparative analysis based on structural motifs and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Groups : The sulfonamide group in the target compound may improve solubility relative to the carboxamide in CAS 1005612-70-3, though its larger molecular weight (~450–500 vs. 374.4 g/mol) could reduce bioavailability.
Synthetic Complexity : The azetidine-triazolo-pyridazine linkage likely requires multi-step synthesis, contrasting with the simpler pyrazolo-pyridine derivatives.
Research Findings and Limitations
No direct pharmacological or biochemical data for the target compound were found in the provided evidence. However, general trends from analogous compounds suggest:
- Pharmacokinetics : Sulfonamide-containing compounds often exhibit longer half-lives due to metabolic stability but may face challenges in crossing biological membranes due to high polarity .
Biological Activity
N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyrazole ring
- A sulfonamide moiety
- A triazolo-pyridazine unit
These structural features contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Research has highlighted the potential anticancer properties of related compounds. For example:
- Case Study : A series of substituted pyrazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The most active compounds exhibited IC50 values in the micromolar range, indicating strong antiproliferative effects on cancer cells without significant toxicity to normal cells .
Anti-inflammatory Effects
The compound's sulfonamide group may contribute to anti-inflammatory effects. Studies have shown that similar sulfonamide derivatives can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models. This suggests a potential therapeutic application in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors involved in disease processes.
Data Summary
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Conditions | Yield Optimization Tips | References |
|---|---|---|---|
| Azide Coupling | 0°C → 50°C, TFA catalyst | Monitor via TLC (Rf = 0.21) | |
| Sulfonamide Formation | KCO, DMF, RT | Use Celite for dry-load purification | |
| Final Purification | Cyclohexane/EtOAc (0–20% gradient) | Collect fractions >95% by HPLC |
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Analyze H and C NMR to verify proton environments (e.g., pyrazole CH at δ = 2.46 ppm, azetidine signals at δ = 5.96 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., HRMS-EI: [M] at m/z 244.0704) and fragmentation patterns .
- X-Ray Crystallography: Resolve ambiguous NMR data (e.g., differentiating N- vs. O-alkylation in intermediates) .
Advanced: How to resolve contradictions in spectroscopic data for intermediates?
Methodological Answer:
- Cross-Validation: Compare NMR, MS, and IR data across batches. For example, conflicting pyrazole signals in NMR may require X-ray crystallography for unambiguous assignment .
- Isotopic Labeling: Use N-labeled precursors to track nitrogen environments in triazole moieties .
- Dynamic HPLC-MS: Monitor real-time reaction mixtures to identify transient intermediates .
Advanced: What strategies optimize yields in multi-step syntheses involving azetidine-triazolopyridazine moieties?
Methodological Answer:
- Stepwise Monitoring: Use TLC or UPLC at each stage to assess conversion (e.g., 3-hour checkpoints in azide reactions) .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of azetidine intermediates .
- Catalytic Screening: Test Pd/C or Cu(I) catalysts for Suzuki couplings to improve triazolopyridazine ring closure .
Q. Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 36.7 | 84% | <5% |
| THF | 7.5 | 62% | 12% |
| CHCl | 8.9 | 75% | 8% |
Advanced: How does computational modeling predict reactivity of functional groups?
Methodological Answer:
- DFT Calculations: Model electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic center) .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinase binding pockets) to prioritize synthetic analogs .
- MD Simulations: Assess stability of azetidine conformers under physiological conditions .
Basic: What are common side reactions during sulfonamide formation, and how are they mitigated?
Methodological Answer:
- Side Products: Over-alkylation or hydrolysis of sulfonamide groups.
- Mitigation:
- Use anhydrous conditions and molecular sieves to prevent hydrolysis .
- Limit reaction time (2–4 hours) and employ scavengers (e.g., thiourea) to quench excess reagents .
Advanced: How to address bioactivity data inconsistencies across assays?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .
- Cellular Context: Compare activity in cancer vs. normal cell lines to rule out nonspecific cytotoxicity .
- Statistical Modeling: Apply ANOVA or machine learning to identify outliers in dose-response curves .
Basic: How to evaluate the compound’s stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions, then quantify degradation via HPLC .
- Thermal Stability: Store at 40°C for 4 weeks and monitor purity changes .
Q. Table 3: Stability Profile
| Condition | Degradation Products | Half-Life (Days) | References |
|---|---|---|---|
| pH 3, 25°C | Des-methyl analog | 7 | |
| 40°C, dry | None | >30 | |
| UV light (254 nm) | Sulfoxide derivative | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
